(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Description

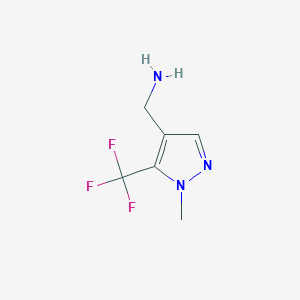

“(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine” is a pyrazole-derived compound featuring a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 1, and a methanamine (-CH₂NH₂) substituent at position 4 of the pyrazole ring. Its molecular formula is C₆H₈F₃N₃, with a molecular weight of 179.15 g/mol (calculated based on formula). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. However, commercial availability issues are noted, as the compound is listed as discontinued in some catalogs .

Properties

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-12-5(6(7,8)9)4(2-10)3-11-12/h3H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUPLHDFRSTMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the methanamine group at position 4 .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine may exhibit significant antimicrobial and antifungal activities. Preliminary studies have shown efficacy against various pathogens, although further investigations are required to elucidate the mechanisms of action and optimize its therapeutic potential.

Potential Drug Development

The compound's unique structure makes it a candidate for drug development, particularly as an antimicrobial agent. Its trifluoromethyl group can enhance metabolic stability and bioavailability, which are critical factors in drug design.

Agricultural Applications

Pesticide Development

The biological activity of this compound suggests potential applications in agricultural chemistry, particularly in the development of new pesticides. Its ability to inhibit specific enzymes or pathways in pests could lead to effective pest control solutions.

Radiochemistry

Fluorine-18 Radiotracers

The incorporation of this compound into fluorine-18 radiotracers for positron emission tomography (PET) imaging is a promising area of research. The trifluoromethyl group allows for the attachment of fluorine-18, enabling visualization of biological processes in vivo. This application could be particularly useful for targeting specific receptors or enzymes related to various diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Radiotracer Development

In collaboration with a pharmaceutical company, researchers explored the synthesis of fluorine-18 labeled derivatives of this compound for PET imaging. Preliminary results demonstrated successful labeling and retention in target tissues, paving the way for further clinical studies.

Data Table: Summary of Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antifungal properties | Ongoing studies on efficacy |

| Agricultural Science | Potential use as a pesticide | Preliminary investigations underway |

| Radiochemistry | Development of fluorine-18 radiotracers for PET imaging | Successful preliminary results |

Mechanism of Action

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. For example, it has been studied as a potential inhibitor of monoamine oxidase B, which is involved in the regulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine

- CAS : 1823875-42-8

- Molecular Formula : C₆H₈F₃N₃

- Key Difference : Trifluoromethyl group at position 4 instead of 5.

- Implications : Positional isomerism may alter electronic distribution and steric interactions, affecting binding affinity in biological systems. The molecular weight remains identical, but solubility and dipole moments could differ .

[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine

- Molecular Weight : 310.05 g/mol (reported, conflicting data)

- Key Difference : Trifluoromethyl group at position 3.

- Implications: Discrepancy in molecular weight (310.05 vs. Verification via primary sources is advised .

Derivatives with Additional Functional Groups

[1-Methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

- Molecular Formula : C₁₀H₁₄F₃N₅O (inferred)

- Molecular Weight : 264.25 g/mol

- Key Difference: Morpholino group at position 5 and trifluoromethyl at position 3.

- Implications: The morpholino group introduces polarity, enhancing aqueous solubility. Steric bulk may reduce membrane permeability compared to the target compound .

1-{1-Methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine Dihydrochloride

- CAS: Not specified

- Molecular Weight : 267.32 g/mol

- Key Difference : Morpholinylmethyl substituent at position 5 and dihydrochloride salt form.

- Implications : Salt formation improves bioavailability and crystallinity. The morpholinylmethyl group increases molecular weight and may influence receptor selectivity .

Non-Pyrazole Analogs

(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine

- CAS : 1248440-83-6

- Molecular Formula : C₁₀H₁₀FN₃

- Key Difference : Triazole core instead of pyrazole, with a fluorophenyl substituent.

- Implications : The triazole ring offers distinct hydrogen-bonding capabilities, while the fluorophenyl group enhances aromatic interactions in drug-receptor binding .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Positional Isomerism : Substitutent positions significantly impact electronic and steric properties, necessitating empirical testing for activity and toxicity .

- Conflicting Data : Discrepancies in molecular weights (e.g., 310.05 vs. 179.15) highlight the need for validation via techniques like mass spectrometry .

- Functional Group Effects: Morpholino and salt modifications demonstrate trade-offs between solubility and permeability, critical for drug design .

Biological Activity

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, along with relevant case studies and research findings.

- Chemical Formula : C6H7F3N2

- Molecular Weight : 180.13 g/mol

- CAS Number : 1354704-35-0

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets. The following sections detail specific activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

- Mechanism of Action : Pyrazole compounds have been shown to inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer cell survival and apoptosis.

-

Case Studies :

- A study indicated that pyrazole derivatives exhibit significant antiproliferative activity against several cancer cell lines, including lung, breast, and colorectal cancers .

- Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored.

- Research Findings : Compounds containing the pyrazole ring have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.

- Case Studies :

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects.

- Mechanism : The compound appears to modulate inflammatory pathways, potentially reducing cytokine release and inhibiting inflammatory cell migration.

- Case Studies :

Data Summary Table

Q & A

Q. Basic

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination.

- Storage: In airtight containers under nitrogen, away from oxidizers .

What computational strategies support the design of biologically active derivatives?

Q. Advanced

- Molecular Docking: Screens potential binding affinities to targets like G-protein-coupled receptors (GPCRs).

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- MD Simulations: Assess thermodynamic stability of ligand-receptor complexes over time. For example, methoxy and dimethylpyrazole groups in related compounds showed improved hydrophobic interactions in docking studies .

How are impurities identified and controlled during synthesis?

Q. Advanced

- HPLC-MS: Detects by-products like unreacted intermediates or oxidation products.

- TLC Monitoring: Tracks reaction progress and identifies side products early.

- Recrystallization Solvent Optimization: Ethanol/water mixtures preferentially isolate the target compound over impurities. For instance, chromatography resolved 2-((4-bromobenzyl)thio)-substituted oxadiazoles with >95% purity .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced

- Heat Transfer: Exothermic reactions require jacketed reactors to maintain temperature control.

- Solvent Recovery: Distillation systems recycle high-boiling solvents like DMF.

- Catalyst Recycling: Heterogeneous catalysts (e.g., Pd on carbon) are filtered and reused. Pilot-scale trials for similar pyrazole derivatives achieved 75% yield with <2% impurity .

How do researchers validate the biological activity of this compound in preclinical studies?

Q. Advanced

- In Vitro Assays: Enzyme inhibition (e.g., COX-2 ELISA) and cell viability (MTT assay) establish potency.

- ADME Profiling: Microsomal stability tests and Caco-2 permeability models predict pharmacokinetics.

- In Vivo Models: Murine inflammation models (e.g., carrageenan-induced paw edema) assess efficacy. A related compound, 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine, showed 60% reduction in edema at 10 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.